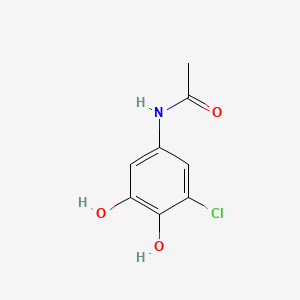
Hydroxy Saxagliptin-13C,D2 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy Saxagliptin-13C,D2 Hydrochloride is a stable isotope-labeled compound, specifically a deuterium and carbon-13 labeled derivative of Hydroxy Saxagliptin. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process. The incorporation of stable heavy isotopes like deuterium and carbon-13 into drug molecules can significantly affect their pharmacokinetic and metabolic profiles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Saxagliptin-13C,D2 Hydrochloride involves the incorporation of deuterium and carbon-13 into the Hydroxy Saxagliptin molecule. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including the use of labeled precursors and reagents .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure the purity and stability of the compound. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy Saxagliptin-13C,D2 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which are used for further research and development .
Aplicaciones Científicas De Investigación
Hydroxy Saxagliptin-13C,D2 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the biological processes and interactions of saxagliptin and its derivatives.
Medicine: Used in the development and testing of new pharmaceuticals, particularly for diabetes treatment.
Industry: Employed in the quality control and validation of analytical methods for drug development
Mecanismo De Acción
Hydroxy Saxagliptin-13C,D2 Hydrochloride exerts its effects by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This inhibition results in prolonged active incretin levels, which regulate glucose homeostasis by increasing insulin synthesis and release from pancreatic beta cells and decreasing glucagon secretion from pancreatic alpha cells. The molecular targets involved include the DPP-4 enzyme and incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) .
Comparación Con Compuestos Similares
Hydroxy Saxagliptin-13C,D2 Hydrochloride is unique due to its stable isotope labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Similar compounds include:
Saxagliptin-13C3: Another carbon-13 labeled derivative of saxagliptin.
Saxagliptin-15N,D2 Hydrochloride: A nitrogen-15 and deuterium labeled derivative.
5-Hydroxy Saxagliptin-13C-d2 HCl: A similar compound with both carbon-13 and deuterium labeling .
These compounds are used for similar purposes in scientific research but differ in their specific isotopic labeling and applications.
Propiedades
Número CAS |
1572922-53-2 |
|---|---|
Fórmula molecular |
C18H26ClN3O3 |
Peso molecular |
370.879 |
Nombre IUPAC |
(1R,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H25N3O3.ClH/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16;/h10-14,23-24H,1-5,7-9,20H2;1H/t10?,11-,12+,13+,14-,16?,17?,18?;/m1./s1/i2+1D2; |
Clave InChI |
WCCKQMJRTRWMMX-HHZNFPBZSA-N |
SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N.Cl |
Sinónimos |
(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-Azabicyclo[3.1.0]hexane-3-carbonitrile-13C,D2 Hydrochloride; BMS 510849--13C,D2 Hydrochloride; 5-Hydroxy Saxagliptin-13C,D2 Hydrochloride; BMS 510849-13C,D2 Hydrochlori |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


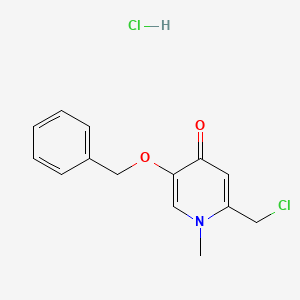
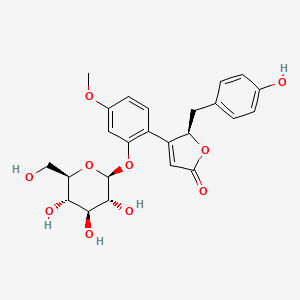
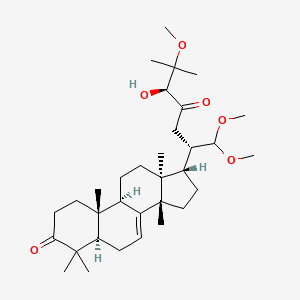
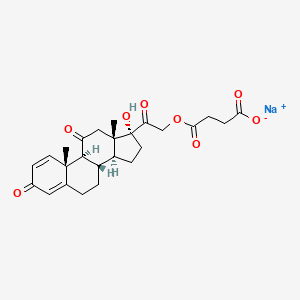
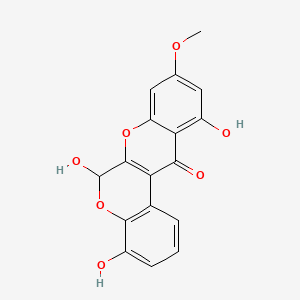
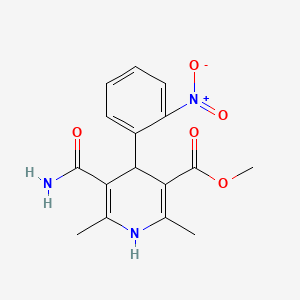
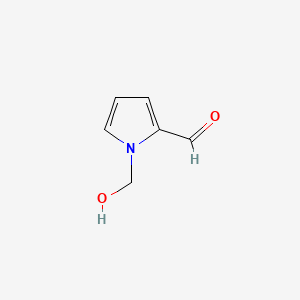
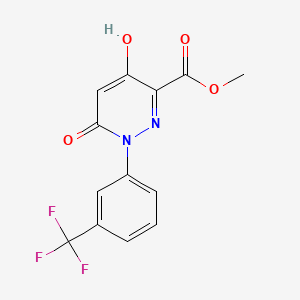
![5-[(Methylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B570079.png)
